molecular formula C11H12O2 B3181709 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol CAS No. 1092507-07-7

2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol

Cat. No.: B3181709
CAS No.: 1092507-07-7
M. Wt: 176.21 g/mol
InChI Key: ZLRZRPVAJJZTEI-UHFFFAOYSA-N
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Description

Overview of Fused Polycyclic Heterocyclic Systems in Contemporary Organic Chemistry

Fused polycyclic heterocyclic systems are a cornerstone of modern organic chemistry, characterized by the amalgamation of two or more rings where at least one is a heterocycle—a ring containing atoms of at least two different elements. These structures are integral to the architecture of numerous natural products and synthetic compounds with profound applications in medicinal chemistry and materials science. The fusion of multiple rings imparts a rigid, three-dimensional geometry that can facilitate specific interactions with biological targets.

Significance of the Indeno[5,4-b]furan Scaffold in Advanced Chemical Research

The indeno[5,4-b]furan scaffold has emerged as a privileged structure in advanced chemical research, largely due to its presence in biologically active molecules. A notable example is its role as a key structural component in the development of agonists for melatonin (B1676174) receptors. nih.gov Derivatives of the 1,6-dihydro-2H-indeno[5,4-b]furan series have been designed and synthesized as highly potent and selective MT2 receptor agonists. nih.gov This has significant implications for the treatment of sleep disorders.

Structural Context of 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol within Related Architectures

The structure of this compound is intrinsically linked to other important indeno[5,4-b]furan derivatives. A pivotal related compound is its ketone precursor, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. This ketone is a crucial intermediate in the synthesis of various pharmacologically active agents. chemicalbook.comnih.gov The conversion of the ketone at position 8 to a hydroxyl group, as seen in this compound, is a common synthetic transformation that can significantly alter the compound's biological activity and physicochemical properties.

Below is a table comparing the structural features and key properties of this compound and its ketone precursor.

FeatureThis compound1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₀O₂
Molecular Weight 176.21 g/mol 174.19 g/mol
Functional Group at C-8 Hydroxyl (-OH)Carbonyl (C=O)
CAS Number 1092507-07-7196597-78-1

Historical Development and Evolution of Research on Indeno[5,4-b]furan Derivatives

The research trajectory of indeno[5,4-b]furan derivatives is closely intertwined with the development of the sleep-aid drug Ramelteon (B1678794). The quest for selective melatonin receptor agonists spurred intensive investigation into this heterocyclic system. Early synthetic efforts focused on constructing the tricyclic core and subsequently elaborating the side chains to optimize receptor binding and selectivity. nih.gov

A significant breakthrough in the synthesis of this class of compounds was the development of efficient methods to prepare the key intermediate, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. One documented synthesis involves the catalytic reduction of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. chemicalbook.com This process highlights the evolution of synthetic strategies towards more efficient and scalable routes to access these valuable compounds.

The following table outlines some of the key research findings related to indeno[5,4-b]furan derivatives:

YearResearch HighlightKey Compound(s)Significance
2011Design and synthesis of potent and selective MT2 receptor agonists. nih.gov1,6-dihydro-2H-indeno[5,4-b]furan derivativesDemonstrated the potential of the indeno[5,4-b]furan scaffold in developing treatments for sleep disorders. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4,9,12H,1,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRZRPVAJJZTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6,7,8 Tetrahydro 1h Indeno 5,4 B Furan 8 Ol and Its Key Precursors

Strategies for Constructing the Indeno[5,4-b]furan Tricyclic System

The assembly of the fused tricyclic indeno[5,4-b]furan system is the cornerstone of the synthesis. Various strategies have been developed to construct this scaffold, primarily revolving around the formation of the five-membered cyclopentanone (B42830) ring fused to the benzofuran (B130515) core.

Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one as a Pivotal Intermediate

The compound 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is a vital building block, serving as the immediate precursor to the target alcohol. Its synthesis is a critical focus of research, particularly as it is also a key intermediate in the production of Ramelteon (B1678794), a melatonin (B1676174) receptor agonist. nih.gov

Oxidative cyclization represents a powerful strategy for the formation of furan (B31954) and benzofuran rings. While not the most commonly cited route for this specific indenofuranone, the principles of this approach are applicable. Such methods often involve the intramolecular cyclization of a suitably functionalized precursor onto an aromatic ring, driven by an oxidant. For instance, palladium-catalyzed oxidative annulation of ortho-alkenyl phenols is a known method for constructing benzofuran systems. A hypothetical route could involve the synthesis of a 5-alkenyl-2,3-dihydrobenzofuran derivative, which would then undergo an intramolecular oxidative cyclization to form the fused five-membered ring of the indeno[5,4-b]furan core.

A well-established and robust method for synthesizing the indenofuranone core involves a multi-step sequence that culminates in an intramolecular Friedel-Crafts acylation. This annulation step forms the five-membered ring, creating the tricyclic system. A common pathway begins with 3-(2,3-dihydrobenzo-furan-5-yl)propanoic acid. This starting material is first activated, often by converting the carboxylic acid to an acid chloride, and then subjected to an intramolecular Friedel-Crafts acylation to close the ring. In some variations, the aromatic ring is first brominated to control the regioselectivity of the cyclization, followed by a final debromination step.

Table 1: Multi-step Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

Step Reaction Starting Material Key Reagents Product Purpose
1 Bromination (Optional) 3-(2,3-dihydrobenzo-furan-5-yl)propanoic acid Bromine 3-(Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid To direct the subsequent cyclization.
2 Friedel-Crafts Acylation (Brominated) propanoic acid derivative Thionyl chloride, then a Lewis acid (e.g., AlCl₃) (Bromo)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Ring closure (annulation) to form the tricyclic ketone.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct complex molecular architectures efficiently. The assembly of the indeno[5,4-b]furan core has been achieved through elegant catalytic strategies that offer high conciseness and control.

One advanced approach utilizes a sequence of iridium and rhodium catalysis. A concise synthesis of the core has been developed starting from a simple monocyclic precursor, employing Ir-catalyzed O-vinylation followed by Rh-catalyzed vinyl ether annulation, which proceeds through a directed C–H bond activation. nih.gov This method bypasses the traditional Friedel-Crafts pathway and builds the challenging tricyclic system with high efficiency. nih.gov

The key annulation step, intramolecular Friedel-Crafts acylation, can also be rendered catalytic. Instead of stoichiometric amounts of strong Lewis acids like AlCl₃, milder catalytic systems using metal trifluoromethanesulfonates (metal triflates) have been shown to be effective. researchgate.net These catalysts are more tolerant of various functional groups and operate under milder conditions. researchgate.net

| Metal Triflates | Friedel-Crafts Acylation | Catalyzes the intramolecular ring closure under milder conditions than traditional Lewis acids. researchgate.net |

To improve efficiency and reduce waste, one-pot or telescopic syntheses are highly desirable. While a dedicated one-pot, multi-component reaction for 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is not widely reported, the principles have been applied to synthesize its isomers, such as 2H-indeno[2,1-b]furans, via diastereoselective one-pot reactions. researchgate.netresearchgate.net These examples demonstrate the feasibility of assembling complex indenofuran scaffolds in a single operation.

The multi-step sequence described previously (2.1.1.2) can be streamlined into a "one-pot" or telescoped process where intermediates are not isolated. For example, after the Friedel-Crafts acylation is complete, the catalyst can be quenched, and the debromination catalyst (e.g., Pd/C) and hydrogen source can be added directly to the same reaction vessel to yield the final ketone, thus saving time, solvent, and purification steps.

Reduction Methodologies for Stereoselective Hydroxyl Group Introduction

The conversion of the prochiral ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, into the chiral alcohol, 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol, requires a stereoselective reduction. The control of this stereocenter is paramount, especially in the context of synthesizing biologically active molecules.

A primary and direct method for this transformation is the asymmetric reduction of the ketone. This can be achieved using chiral catalysts that deliver a hydride preferentially to one face of the carbonyl group. A well-known and practical method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane (B79455). organic-chemistry.org This method is effective for the enantioselective reduction of a wide range of ketones to their corresponding chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org

However, in the synthesis of related pharmaceuticals, alternative strategies are often employed that introduce the chirality via a different mechanism. Instead of a direct reduction of the ketone, a side chain is first installed at the C8 position, and a subsequent step is performed asymmetrically. For instance, an α,β-unsaturated nitrile can be formed at the C8 position, which then undergoes an enantioselective reduction via hydrosilylation using a chiral Copper(II)/Walphos type catalyst. nih.gov Subsequent reduction of the nitrile yields the chiral amine side chain. Another approach involves the asymmetric transfer hydrogenation of an unsaturated aldehyde side chain attached to the indenofuran core, using a polymer-supported chiral pyrrolidine (B122466) organocatalyst to set the stereocenter. researchgate.net These indirect routes highlight the versatility of modern asymmetric synthesis in achieving the desired stereochemical outcome.

Development of Enantioselective Synthesis Approaches for Chiral Analogs of the Indeno[5,4-b]furan Core

The creation of chiral analogs of the indeno[5,4-b]furan core is of paramount importance for developing stereospecific therapeutic agents. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits significantly different pharmacological activity compared to its counterpart.

Asymmetric Catalytic Hydrogenation and Hydrosilylation

Asymmetric catalytic hydrogenation and hydrosilylation are powerful tools for the enantioselective reduction of prochiral ketones and other unsaturated precursors to chiral alcohols.

In the context of the indeno[5,4-b]furan framework, research has demonstrated the efficacy of asymmetric transfer hydrogenation . For instance, the asymmetric transfer hydrogenation of (E)-2-[1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene]acetaldehyde, a derivative of the core structure, has been achieved with high enantioselectivity. This reaction, utilizing a polymer-supported chiral pyrrolidine organocatalyst and a Hantzsch ester as the hydrogen source, has yielded enantiomeric excesses of up to 99.9%. The use of polymer-supported catalysts is particularly advantageous as it allows for easy recovery and reuse of the catalyst without a significant loss of activity.

While direct asymmetric hydrogenation of the precursor ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, to the chiral alcohol is a viable strategy, broader research into chiral catalysts for ketone reduction offers valuable insights. Chiral ruthenium(II) and rhodium(I) complexes have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% enantiomeric excess. Similarly, oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are widely used for the enantioselective reduction of ketones with borane reagents. These established methods present promising avenues for the direct, enantioselective synthesis of this compound.

Asymmetric hydrosilylation offers another effective method for the enantioselective reduction of ketones. A concise, six-step asymmetric synthesis of Ramelteon, a drug for which the target compound is a key intermediate, highlights this approach. acs.orgnih.gov This synthesis introduces chirality via an enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions, catalyzed by a Cu(II)/Walphos type catalyst, achieving a 97% enantiomeric excess. acs.orgnih.gov This demonstrates the potential of catalytic hydrosilylation in establishing stereocenters within the broader synthetic pathway to derivatives of the indeno[5,4-b]furan core.

Table 1: Examples of Asymmetric Catalytic Methods

Method Substrate Catalyst System Enantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation (E)-2-[1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene]acetaldehyde Polymer-supported chiral pyrrolidine Up to 99.9%
Asymmetric Hydrosilylation α,β-unsaturated nitrile derivative Cu(II)/Walphos type 97%

Diastereoselective Synthetic Pathways

Diastereoselective synthesis becomes relevant when a molecule with multiple stereocenters is created. In the context of this compound, if the core structure is already substituted, the reduction of the ketone at the 8-position can lead to the formation of two diastereomers (syn and anti). The control of this diastereoselectivity is crucial for the synthesis of a specific stereoisomer.

The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. Bulky reducing agents may preferentially attack from the less hindered face of the ketone, leading to a higher proportion of one diastereomer. While specific studies on the diastereoselective reduction of substituted 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one are not extensively detailed in the provided search context, the principles of steric hindrance and chelation control are fundamental in predicting and controlling the stereochemical outcome of such reactions.

Process Intensification and Scalable Synthesis Development for Key Intermediates

The industrial production of pharmaceuticals necessitates synthetic routes that are not only efficient and high-yielding but also scalable and cost-effective. Process intensification focuses on developing smaller, cleaner, and more energy-efficient manufacturing processes.

A key precursor to this compound is the corresponding ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one . This compound is a vital intermediate in the synthesis of Ramelteon, and its large-scale production is well-established.

One documented scalable synthesis involves the catalytic reduction of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. chemicalbook.com This process utilizes a 10% Palladium on carbon (Pd/C) catalyst in the presence of anhydrous sodium acetate (B1210297) and methanol (B129727) under a hydrogen atmosphere. chemicalbook.com The reaction is carried out at a pressure of 0.29 to 0.49 MPa and a temperature of approximately 40°C for 8 hours. chemicalbook.com This method has been reported to yield the desired ketone in 86.6% after crystallization. chemicalbook.com The focus on catalytic hydrogenation and the detailed parameters provided suggest an optimized and scalable process suitable for industrial production.

The commercial availability of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in large quantities (tons) further underscores the existence of robust and intensified manufacturing processes for this key intermediate.

Chemical Transformations and Derivatization Strategies from the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a variety of derivatives with potential therapeutic applications. The hydroxyl group at the 8-position is a key functional handle for further chemical modifications.

A prominent example of derivatization is the synthesis of Ramelteon , where the core structure is elaborated with an ethylamine (B1201723) side chain at the 8-position, which is subsequently acylated. The synthesis of Ramelteon from the precursor ketone involves several key transformations:

Introduction of a side chain: This can be achieved through various methods, such as a Wittig reaction on the ketone to introduce a carbon-carbon double bond, followed by reduction and functional group manipulation to yield the desired ethylamine substituent.

Acylation: The resulting primary amine is then acylated with propionyl chloride or a related acylating agent to introduce the final propionamide (B166681) group.

The synthesis of other derivatives, such as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine , further illustrates the utility of this scaffold. This compound represents the ethylamine intermediate in the synthesis of Ramelteon.

These examples highlight a general strategy for derivatization: leveraging the reactivity of the 8-position (either as the ketone or the alcohol) to introduce various side chains and functional groups, thereby accessing a diverse range of chemical entities for biological screening.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and research literature has revealed a significant lack of detailed spectroscopic characterization data for the chemical compound this compound. Despite concerted efforts to locate experimental findings for its structural elucidation, specific data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy have not been found.

The inquiry sought to compile a detailed article based on a specific outline focusing on the advanced spectroscopic characterization of this compound. This included subsections dedicated to ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (IR or Raman).

However, the scientific literature that is publicly available primarily contains information on structurally related compounds. Notably, extensive information is available for the oxidized analogue, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one , which possesses a ketone functional group at the 8-position instead of the hydroxyl group specified for the target compound. Data for various other derivatives and precursors related to this chemical family are also more readily accessible.

The absence of specific spectroscopic data for this compound prevents a detailed analysis and discussion of its molecular structure and properties as requested. The generation of an accurate and scientifically rigorous article is contingent upon the availability of such primary research data. Without access to experimental spectra and the associated research findings, any attempt to describe the compound's spectroscopic characteristics would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research detailing the synthesis and comprehensive spectroscopic analysis of this compound is published and made accessible, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be produced.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The analysis of 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol reveals characteristic absorption bands that confirm its key structural features, particularly the hydroxyl group and the aromatic and aliphatic C-H bonds.

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol functional group. The broadness of this peak suggests intermolecular hydrogen bonding. Sharp peaks observed in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching vibrations of the aliphatic portions of the molecule. Additionally, characteristic peaks corresponding to C-O stretching and O-H bending vibrations are expected to be observed in the fingerprint region (below 1500 cm⁻¹), further substantiating the presence of the alcohol moiety.

Wave Number (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H StretchAlcohol
3000-2850 (sharp)C-H StretchAliphatic

Electronic Absorption Spectroscopy for Conjugation and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its conjugation and chromophoric systems. The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) that correspond to π → π* transitions within the aromatic portion of the molecule.

The fused furan (B31954) and benzene (B151609) rings create a conjugated system that absorbs ultraviolet light. The specific wavelengths of maximum absorption are indicative of the extent of this conjugation. For the indeno[5,4-b]furan core, characteristic absorption bands are expected in the UV region. The precise positions of these bands can be influenced by the solvent used for the analysis and the presence of substituents on the aromatic ring.

Absorption Maxima (λmax)Electronic TransitionChromophore
~250 nmπ → πIndeno[5,4-b]furan
~280 nmπ → πIndeno[5,4-b]furan

Chemical Reactivity and Mechanistic Studies of 2,6,7,8 Tetrahydro 1h Indeno 5,4 B Furan 8 Ol

Investigation of Reaction Pathways and Interconversion of Functional Groups

The primary reaction pathways involving 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol revolve around the interconversion of its alcohol functional group.

Formation via Reduction: The most direct pathway to synthesize this compound is through the reduction of the corresponding ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. This transformation can be achieved using a variety of reducing agents.

Reducing AgentReaction TypeProduct
Sodium borohydride (B1222165) (NaBH₄)Hydride reductionThis compound (racemic)
Lithium aluminum hydride (LiAlH₄)Hydride reductionThis compound (racemic)
Hydrogen (H₂) with catalyst (e.g., Pt, Pd, Ni)Catalytic hydrogenationThis compound (racemic)

Oxidation: The reverse reaction, the oxidation of the secondary alcohol in this compound, regenerates the ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. The choice of oxidizing agent can be tailored for mild or strong conditions.

Oxidizing AgentReaction TypeProduct
Pyridinium chlorochromate (PCC)Mild oxidation1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Swern oxidation (DMSO, oxalyl chloride, Et₃N)Mild oxidation1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Jones reagent (CrO₃, H₂SO₄, acetone)Strong oxidation1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

Other Functional Group Interconversions: Based on the reactivity of secondary alcohols, several other functional group interconversions are plausible, though specific examples for this compound are not extensively documented in publicly available literature. These include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions would yield the corresponding ester at the C-8 position.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, would produce an ether.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This facilitates subsequent nucleophilic substitution or elimination reactions.

Dehydration: Acid-catalyzed dehydration would likely lead to the formation of an alkene, with the double bond located in the five-membered ring.

Stereochemical Aspects of Chemical Transformations Involving the Chiral Center

The C-8 position of this compound is a chiral center. Consequently, chemical transformations involving this center have significant stereochemical implications.

The reduction of the prochiral ketone, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, with achiral reducing agents like NaBH₄ or LiAlH₄ results in a racemic mixture of the (R)- and (S)-enantiomers of the alcohol.

Asymmetric synthesis or resolution is crucial for obtaining enantiomerically pure forms, which is often a requirement for biologically active molecules. Stereoselective reduction of the ketone is a key strategy. This can be achieved using chiral reducing agents or, more commonly, a combination of an achiral reducing agent and a chiral catalyst.

Examples of Chiral Catalysts for Asymmetric Ketone Reduction:

Catalyst SystemDescriptionExpected Outcome
(R)- or (S)-CBS catalyst (Corey-Bakshi-Shibata) with borane (B79455)A chiral oxazaborolidine catalyst that promotes the enantioselective reduction of ketones.High enantiomeric excess of one enantiomer of the alcohol.
Chiral Ruthenium-diamine catalysts with a hydrogen sourceUsed in asymmetric transfer hydrogenation, transferring hydrogen from a donor molecule (e.g., isopropanol).High enantiomeric excess of the corresponding chiral alcohol.
Chiral rhodium or iridium complexes with H₂Used in asymmetric hydrogenation.Enantiomerically enriched alcohol product.

The stereochemical outcome of subsequent reactions at the C-8 center depends on the mechanism. For instance, an Sₙ2 reaction on a derivative where the hydroxyl group has been converted to a leaving group will proceed with an inversion of configuration. In contrast, an Sₙ1 reaction would lead to racemization.

Catalytic Mechanisms in the Synthesis of Indeno[5,4-b]furan Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives.

Catalytic Hydrogenation for Precursor Synthesis: The synthesis of the ketone precursor, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, often involves a catalytic hydrogenation step. For example, the debromination of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The mechanism involves the oxidative addition of the carbon-bromine bond to the palladium surface, followed by hydrogenolysis.

Asymmetric Transfer Hydrogenation: A key catalytic mechanism for producing chiral this compound is asymmetric transfer hydrogenation of the corresponding ketone. This process typically involves a metal catalyst (e.g., Ru, Rh, Ir) coordinated to a chiral ligand. The general mechanism is as follows:

The metal-ligand complex coordinates with a hydrogen donor, such as isopropanol (B130326) or formic acid, to form a metal-hydride species.

The ketone substrate coordinates to the chiral metal-hydride complex.

The hydride is transferred from the metal to the carbonyl carbon of the ketone in a stereoselective manner, guided by the chiral ligand.

The resulting alcohol product is released, and the catalyst is regenerated to continue the cycle.

The use of polymer-supported chiral catalysts in asymmetric transfer hydrogenation has also been explored for related structures, offering advantages in catalyst recovery and reuse. researchgate.net

Exploration of Novel Reaction Methodologies and Conditions

While specific novel methodologies for this compound are not widely reported, advancements in synthetic organic chemistry offer potential new routes.

Biocatalysis: The use of enzymes, such as ketoreductases, could provide a highly selective and environmentally friendly method for the asymmetric reduction of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. These enzymes can exhibit exquisite enantio- and diastereoselectivity.

Organocatalysis: Chiral small organic molecules can also be used to catalyze the asymmetric reduction of ketones. For example, chiral phosphoric acids or proline derivatives have been shown to be effective catalysts in transfer hydrogenation reactions with Hantzsch esters or other hydrogen donors. researchgate.net

Flow Chemistry: Implementing the synthesis, particularly the reduction step, in a continuous flow reactor could offer improved control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, better selectivity, and enhanced safety.

Studies on the Stability and Degradation Pathways (excluding safety/hazard profiles)

The stability of this compound is influenced by its functional groups.

Potential Degradation Pathways:

Oxidation: As a secondary alcohol, it is susceptible to oxidation to the corresponding ketone, especially in the presence of oxidizing agents or atmospheric oxygen over prolonged periods.

Acid-Catalyzed Reactions: In strongly acidic conditions, the alcohol could undergo dehydration to form an alkene. Alternatively, rearrangement reactions of the carbocation intermediate could occur.

Ether Cleavage: The tetrahydrofuran (B95107) ring, being an ether, could be susceptible to cleavage under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).

The stability of the compound is generally good under standard storage conditions (cool, dry, and dark). However, its long-term stability in solution or in the presence of potential catalysts for degradation has not been extensively studied in the available literature.

Structure Activity Relationship Sar Studies of Indeno 5,4 B Furan Derivatives and Analogs

Design and Synthesis of Molecularly Modified Indeno[5,4-b]furan Scaffolds

The synthesis of indeno[5,4-b]furan scaffolds is a critical step in the development of novel therapeutic agents. Researchers have devised various strategies to create these complex molecules, often with the goal of producing optically pure compounds. google.com One notable approach involves the use of polyphenols and ninhydrins with an acidic catalyst based on DABCO (1,4-diaza bicycle[2.2.2]octane)-based ionic liquid, which has been shown to produce excellent yields and reduce reaction times. researchgate.netresearchgate.net

A key design strategy for these scaffolds has been to create conformationally restricted tricyclic indan (B1671822) analogues. researchgate.net For instance, the 1,6-dihydro-2H-indeno[5,4-b]furan scaffold was identified as a potent mimic of the 5-methoxy indole (B1671886) core of melatonin (B1676174). nih.gov The synthesis of these derivatives allows for systematic modifications to explore their structure-activity relationships. The development of new furan-based derivatives is an active area of research, with various synthetic methods being employed to generate novel compounds with potential biological activities. nih.govnih.gov A patented process for preparing enantiomerically pure Ramelteon (B1678794), an indeno[5,4-b]furan derivative, highlights the importance of stereochemistry in the biological activity of these compounds. google.com

Rational Design of Ligands for Specific Biological Targets (e.g., Melatonin Receptors MT1/MT2)

The rational design of ligands based on the indeno[5,4-b]furan scaffold has been particularly successful in targeting melatonin receptors MT1 and MT2. nih.gov A series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives were designed and synthesized as MT2-selective ligands. nih.gov This scaffold was chosen because it effectively mimics the core structure of melatonin. nih.gov

A significant breakthrough in this area was the introduction of a cyclohexylmethyl group at the 7-position of the scaffold. This modification resulted in a ligand with a very high binding affinity (Ki = 0.012 nM) and a remarkable 799-fold selectivity for the MT2 receptor over the MT1 receptor. nih.gov This compound was also identified as a potent full agonist for the MT2 subtype. nih.gov Other research has focused on creating indeno[5,4-b]furan analogues that are potent and selective for the MT1 receptor. researchgate.net The relationship between the structure of these ligands and their affinity and selectivity for melatonin receptor subtypes is a key area of investigation for developing highly specific therapeutic agents. researchgate.net

CompoundTargetBinding Affinity (Ki, nM)Selectivity (MT1/MT2)
Ligand 15MT20.012799
Indeno[5,4-b]furan analoguesMT1PotentSelective

Mechanistic Insights into Ligand-Receptor Binding Interactions

Understanding the interactions between indeno[5,4-b]furan derivatives and their biological targets at a molecular level is crucial for rational drug design. The high potency and selectivity of certain ligands for melatonin receptors are attributed to specific structural features. For example, the introduction of a cyclohexylmethyl group at the 7-position of the 1,6-dihydro-2H-indeno[5,4-b]furan scaffold was found to be critical for high MT2 selectivity. nih.gov

While detailed crystallographic data for these specific complexes may be limited, docking studies and structure-activity relationship data provide valuable insights. These studies help to elucidate how different substituents on the indeno[5,4-b]furan core interact with amino acid residues within the binding pockets of the MT1 and MT2 receptors. nih.gov The principles of ligand-receptor interactions, including hydrogen bonding, hydrophobic interactions, and steric complementarity, are fundamental to understanding the binding mechanisms of these compounds. researchgate.netnih.gov The role of metal ions in modulating ligand-receptor interactions is another area of investigation that can provide deeper mechanistic understanding. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Novel Indeno[5,4-b]furan-based Compounds

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and design new biologically active molecules. researchgate.netresearchgate.net A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. frontiersin.org

These techniques have been applied to related indenofuran scaffolds, such as indeno[1,2-b]indoles, to identify novel inhibitors of human protein kinase CK2. nih.gov The process typically involves creating a pharmacophore model based on a set of known active compounds and then using this model to screen large databases of chemical compounds for molecules that match the pharmacophore. frontiersin.org Hits from the virtual screen can then be synthesized and tested experimentally. researchgate.net Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is another valuable approach for discovering novel ligands. nih.govnih.govmdpi.comresearchgate.net These computational methods accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

In Vitro Assessment of Specific Biological Activities (e.g., Antifungal, Antioxidant)

Indeno[5,4-b]furan derivatives and related compounds have been evaluated for a range of biological activities in vitro.

Antioxidant Activity: Several studies have investigated the antioxidant properties of indeno-benzofuran derivatives. researchgate.netresearchgate.net The antioxidant effects of these compounds were assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net In one study, certain derivatives demonstrated significant antioxidant effects, with IC50 values as low as 0.015 µmol/mL. researchgate.net The antioxidant potential of furan-containing compounds is a recognized area of research, with various derivatives showing the ability to scavenge free radicals and protect against oxidative stress. psecommunity.orgnih.govceon.rs

CompoundAssayIC50 Value
Derivative 3dDPPH0.015 µmol/mL
Derivative 4DPPH0.015 µmol/mL

Antifungal Activity: The furan (B31954) and benzofuran (B130515) moieties are present in many compounds with demonstrated antifungal properties. nih.gov While specific data on the antifungal activity of 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol is not detailed, the broader class of furan derivatives has shown promise. researchgate.net For instance, some imidazole (B134444) derivatives containing a furan ring have been synthesized and tested for their antifungal activity. researchgate.net The evaluation of nitrofuran derivatives has also shown inhibitory activity against various fungal species. uniroma1.it Further investigation into the antifungal potential of indeno[5,4-b]furan derivatives is warranted based on the known activities of related chemical structures. mdpi.com

Conclusion and Future Research Directions

Synthesis of Achievements in 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol Research

The synthesis of this compound is intrinsically linked to the preparation of its ketone precursor, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Research has established viable routes to this ketone, which can then be readily reduced to the target alcohol. A notable synthetic approach involves the catalytic reduction of a dibrominated intermediate. For instance, 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one can be catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst in the presence of a base like anhydrous sodium acetate (B1210297) to yield 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with high efficiency. mdpi.com

The subsequent conversion of the ketone to this compound is a standard chemical transformation. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) being a common and effective method. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to furnish the secondary alcohol.

While specific research achievements for the alcohol itself are limited, the indeno[5,4-b]furan scaffold is a key component in pharmacologically active molecules. Notably, derivatives of this structure are potent agonists for melatonin (B1676174) receptors (MT1 and MT2). acs.org This underlying biological activity of the core structure suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Emerging Methodologies for Enhanced Synthetic Efficiency and Sustainability

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient and environmentally benign methodologies. For the synthesis of indeno[5,4-b]furan derivatives, several innovative approaches are emerging.

One promising area is the use of nanocatalysts. For example, magnetically reusable Fe3O4 nanoparticles have been effectively employed in the one-pot synthesis of certain indenofuran derivatives, offering advantages such as high efficiency, easy catalyst recovery, and cleaner reaction profiles. tandfonline.com Another sustainable approach involves the use of palladium on carbon (Pd/C) catalysts, which are stable, easily removed by filtration, and can often be recycled and reused multiple times. chemistryviews.org

Furthermore, novel intramolecular carbometalation strategies are being developed for the construction of the indenofuran ring system. These methods provide access to a wide range of polysubstituted indenofurans in a positionally selective manner, which can be challenging to achieve through traditional synthetic routes. researchgate.netnih.gov Such advanced strategies offer greater control over the molecular architecture, enabling the synthesis of complex derivatives with potentially enhanced biological activities. The application of these emerging methodologies could significantly improve the synthesis of this compound and its derivatives, making them more accessible for further investigation.

Frontiers in Computational Chemistry for Predictive Material Design and Biological Activity

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For the indeno[5,4-b]furan scaffold, computational methods like Density Functional Theory (DFT) can be employed to optimize molecular structures and predict various physicochemical properties. tandfonline.com

These computational approaches are instrumental in predictive material design, allowing researchers to simulate and evaluate the properties of novel materials before their synthesis. mit.edumit.edu This can accelerate the discovery of materials with desired electronic, optical, or mechanical properties. In the context of biological activity, molecular modeling and docking studies can predict the binding affinity of indeno[5,4-b]furan derivatives to specific biological targets. This predictive power is crucial for the rational design of new drugs. By understanding the structure-activity relationships at a molecular level, chemists can design and synthesize compounds with improved potency and selectivity, thereby reducing the time and cost associated with drug discovery. mdpi.com The application of these computational tools to this compound and its analogs will undoubtedly open new avenues for the development of advanced materials and therapeutics.

Identification of Underexplored Biological Targets and Activities for Indeno[5,4-b]furan Compounds

While the interaction of indeno[5,4-b]furan derivatives with melatonin receptors is a significant area of research acs.org, the full biological potential of this scaffold likely extends to other targets. The furan (B31954) nucleus is a common motif in a wide array of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com

Therefore, it is highly probable that derivatives of this compound could exhibit a broad spectrum of pharmacological activities. Systematic screening of indenofuran libraries against a diverse panel of biological targets could uncover novel therapeutic applications. For instance, a patent has disclosed that certain indeno-furanone compounds possess insecticidal, acaricidal, and bactericidal bioactivities. google.com This highlights the potential for developing agrochemicals based on this scaffold. Future research should focus on exploring these underexplored biological activities to fully harness the therapeutic potential of the indeno[5,4-b]furan core.

Prospects for the Development of Advanced Indeno[5,4-b]furan Scaffolds for Diverse Applications

The versatility of the indeno[5,4-b]furan scaffold provides a solid foundation for the development of advanced molecular architectures with diverse applications. By leveraging emerging synthetic methodologies, it is possible to create a wide array of derivatives with tailored properties. nih.govmdpi.com

In medicinal chemistry, the focus will likely be on optimizing the known melatonin receptor agonism and exploring new therapeutic areas such as oncology, infectious diseases, and inflammation. mdpi.comresearchgate.net The development of flexible and robust synthetic strategies will be key to accessing novel analogs for biological evaluation. nih.gov

Beyond pharmaceuticals, the unique electronic and photophysical properties of the indenofuran system could be exploited in the field of materials science. The design and synthesis of novel indenofuran-based materials could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the molecular structure through chemical synthesis offers a powerful tool for controlling the material properties. The continued exploration of the indeno[5,4-b]furan scaffold holds great promise for the discovery and development of new molecules that can address challenges in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-one intermediates, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via solvent-free Claisen-Schmidt condensation of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with aromatic aldehydes using solid KOH as a catalyst. This method achieves >85% yield in ≤12 minutes under ambient conditions . Alternative routes involve bromination of precursor molecules (e.g., using Br₂/Fe in HOAc), followed by hydrogenolytic debromination (H₂/Pd-C) to remove halogen substituents .
  • Key Variables : Catalyst type (e.g., KOH vs. NaOH), solvent-free vs. solvent-based systems, and reaction time.

Q. How is structural characterization of 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol derivatives performed?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl₃ confirm regiochemistry and stereochemistry (e.g., arylidene substituents at C7) .
  • X-ray Diffraction : Single-crystal analysis resolves absolute configurations, particularly for enantiomers .
  • DFT Validation : Computational studies (B3LYP/6-311G(d,p)) optimize molecular geometry and compare bond lengths/angles with experimental data .

Advanced Research Questions

Q. What strategies are employed to achieve enantiomeric purity in this compound derivatives?

  • Asymmetric Catalysis :

  • Hydrogenation : Chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) enantioselectively reduce intermediates like 2-(indeno-furan-ylidene)acetonitrile to (S)-configured amines (>90% ee) .
  • Kinetic Resolution : Racemic propionamide derivatives are resolved via enzymatic hydroxylation or chiral column chromatography .
    • Challenges : Competing racemization pathways during acylations (e.g., propionyl chloride/TEA in DMF) require strict temperature control .

Q. How do computational studies inform the reactivity and physicochemical properties of indeno-furan derivatives?

  • DFT Insights :

  • Frontier Orbitals : HOMO-LUMO gaps (e.g., 3.67 eV for arylidene derivatives) predict electron transfer behavior and redox stability .
  • Electrostatic Potentials : Negative potentials localize on oxygen atoms, guiding nucleophilic attack sites; positive potentials on aromatic hydrogens suggest electrophilic susceptibility .
    • Thermodynamic Properties : Gibbs free energy and enthalpy of formation are modeled to assess synthetic feasibility .

Data Contradiction Analysis

Q. Why do solvent-free synthesis methods report higher yields compared to traditional solvent-based protocols?

  • Evidence : Solvent-free Claisen-Schmidt reactions achieve >85% yield in 12 minutes , while bromination-debromination sequences require multiple steps and solvents (e.g., THF, dichloroethane), reducing overall efficiency (60–75% yield) .
  • Resolution : Solvent-free systems minimize side reactions (e.g., aldol condensation) by reducing intermediate solubility. However, scalability issues (e.g., heat dissipation) limit industrial adoption.

Structure-Activity Relationship (SAR) Studies

Q. How do substituents on the arylidene group affect biological activity?

  • Antimicrobial Activity :

  • Gram-positive Bacteria : (E)-7-((1H-indol-3-yl)methylene) derivatives show MIC₅₀ of 12.5 µg/mL against Bacillus subtilis due to π-π stacking with bacterial membrane proteins .
  • Fungal Agents : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity against Candida albicans by disrupting ergosterol biosynthesis .
    • SAR Trends : Bulky substituents (e.g., quinoline) improve lipophilicity and membrane penetration but may reduce aqueous solubility .

Experimental Optimization

Q. What reaction conditions minimize racemization during propionamide formation?

  • Protocol :

  • Use NaH in THF for Wittig condensations to avoid base-induced epimerization .
  • Low-temperature acylation (0–5°C) with propionyl chloride and TEA stabilizes chiral centers .
    • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry after each step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.